molecular formula C15H10Cl2N2OS B11214558 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11214558
M. Wt: 337.2 g/mol
InChI Key: MAXZXHDQTCDIJW-UHFFFAOYSA-N
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Description

6-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a bicyclic aromatic core with distinct substituents:

  • 6-Chloro group: Enhances electron-withdrawing properties, influencing reactivity and binding affinity.
  • 2-Sulfanylidene moiety: Contributes to hydrogen bonding and tautomeric equilibria, critical for biological interactions.

Structural elucidation of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .

Properties

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2 g/mol

IUPAC Name

6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10Cl2N2OS/c16-10-5-6-13-11(7-10)14(20)19(15(21)18-13)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21)

InChI Key

MAXZXHDQTCDIJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with isothiocyanates to form the intermediate thiourea derivative. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted quinazolinone derivatives.

Scientific Research Applications

6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have shown its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its role in modulating cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Compound 12 (Benzoquinazolinone)

  • Structure : 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one.
  • Hydroxycyclohexyl and pyridinylmethyl substituents enhance solubility and receptor specificity.
  • Activity : Demonstrates higher functional potency than BQCA (a reference acetylcholinesterase inhibitor) due to optimized steric and electronic profiles .

SC-558 Analogs

  • Structure : Derivatives feature sulfonamide groups (e.g., 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide).
  • Key Differences :
    • Sulfonamide substituents improve water solubility and metabolic stability.
    • Bromo, methoxy, or ester groups at position X modulate electronic effects (e.g., electron-withdrawing Br vs. electron-donating OCH₃) .

Functional Group Modifications

3-Allyl-6-Chloro-2-Mercaptoquinazolin-4-One

  • Structure : Allyl group at position 3 instead of 2-chlorobenzyl.
  • Higher thermal instability compared to the target compound, as noted in safety data sheets .

6-Chloro-2-Ethyl-3-(Methylamino)quinazolin-4(3H)-One

  • Structure: Ethyl and methylamino groups at positions 2 and 3.
  • Key Differences: Methylamino group introduces basicity, altering pH-dependent solubility. Reduced aromaticity due to lack of sulfanylidene, impacting binding to hydrophobic targets .

Core Structure Modifications

Thiazolo[3,2-a]quinazolines

  • Structure: Fused thiazole and quinazolinone rings.
  • Key Differences: Enhanced rigidity reduces conformational flexibility, affecting target selectivity. Sulfide intermediates (e.g., from 3-allyl-2-thionoquinazolin-4(3H)-one) exhibit distinct reactivity in cyclization reactions .

(-)-6-Chloro-4(S)-(2-Cyclopropylethynyl)-4-(Trifluoromethyl)-3,4-Dihydro-1H-Quinazolin-2-One

  • Structure : Trifluoromethyl and cyclopropylethynyl groups at position 4.
  • Key Differences: Trifluoromethyl group increases electronegativity and metabolic resistance.

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